2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
Description
The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide (hereafter referred to as the target compound) features a pyrimido[5,4-b]indole core substituted with:
- A 2-chlorobenzyl group at position 3, providing electron-withdrawing and hydrophobic properties.
- An acetamide side chain linked to a 2-(cyclohex-1-en-1-yl)ethyl group, enhancing lipophilicity and conformational flexibility.
This structure is designed to optimize interactions with biological targets, such as enzymes or receptors, through a balance of aromatic, hydrophobic, and hydrogen-bonding motifs .
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN4O2/c28-22-12-6-4-10-20(22)16-31-18-30-25-21-11-5-7-13-23(21)32(26(25)27(31)34)17-24(33)29-15-14-19-8-2-1-3-9-19/h4-8,10-13,18H,1-3,9,14-17H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWWHTVWVMTVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and applications in drug discovery.
Structural Characteristics
The compound features a combination of heterocyclic rings, specifically a pyrimidine and an indole , along with a chlorobenzyl group. This structural arrangement is significant for its biological interactions:
| Component | Description |
|---|---|
| Pyrimidine Ring | Contributes to potential interactions with biological targets |
| Indole Ring | Known for diverse pharmacological properties |
| Chlorobenzyl Moiety | May enhance binding affinity to specific receptors |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the indole moiety via electrophilic substitution.
- Attachment of the chlorobenzyl group through nucleophilic substitution reactions.
These synthetic pathways are essential for producing compounds with desired biological activities.
Antimicrobial Properties
Preliminary studies indicate that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, compounds with indole and pyrimidine frameworks have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves:
- Inhibition of bacterial cell wall synthesis.
- Disruption of nucleic acid synthesis.
Antitumor Activity
Research has suggested that compounds containing indole and pyrimidine structures may possess antitumor properties. The mechanisms could include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor cell proliferation through interference with signaling pathways.
Case Studies
- Antimicrobial Study : A study evaluated the activity of similar pyrimidine-indole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating minimal inhibitory concentrations (MIC) significantly lower than conventional antibiotics .
- Antitumor Activity : Another study reported that related compounds inhibited the growth of various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent antitumor effects .
The proposed mechanisms for the biological activities include:
- Enzyme Inhibition : Compounds may act as inhibitors for specific enzymes involved in microbial survival or cancer cell proliferation.
- Receptor Modulation : The chlorobenzyl group may facilitate binding to biological receptors, enhancing the compound's efficacy.
Applications in Drug Discovery
Given its promising biological activity, this compound can be explored further for:
- Development as an antibiotic agent targeting resistant strains.
- Investigation as a potential anticancer drug , particularly in targeting specific cancer types.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related analogs from the literature:
Structural and Functional Insights
Electron-Withdrawing Groups (R1)
- The 2-chlorobenzyl group in the target compound likely enhances binding affinity compared to the benzyl group in , as the chloro substituent increases electron withdrawal, stabilizing π-π interactions with aromatic residues in target proteins .
- Methyl () and 3-chloro-4-methoxy () substituents demonstrate how minor changes in R1 modulate solubility and steric effects.
Acetamide Substituents
- Sulfanyl () and sulfonyl () groups introduce metabolic liabilities but may enhance target specificity.
Pharmacokinetic Implications
Q & A
Basic: What are the key synthetic challenges in preparing this compound?
The synthesis involves constructing a pyrimido[5,4-b]indole core via condensation reactions, followed by introducing substituents like the 2-chlorobenzyl and cyclohexene-ethylacetamide groups. Critical challenges include:
- Reagent selectivity : Avoiding side reactions during functionalization of the indole nitrogen (e.g., competing alkylation sites).
- Oxidation control : Maintaining the 4-oxo group without over-oxidizing the pyrimidine ring .
- Purification : Separating intermediates with similar polarities using gradient HPLC or column chromatography .
Advanced: How can multi-step synthesis be optimized for higher yield and scalability?
- Catalyst screening : Use Pd-based catalysts for Suzuki couplings to attach aromatic substituents (e.g., 2-chlorobenzyl) with >80% efficiency .
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., indole ring formation) to improve heat dissipation and reduce byproducts .
- In-line analytics : Monitor reaction progress via real-time FTIR or LC-MS to terminate reactions at peak conversion .
Basic: What spectroscopic methods confirm structural integrity?
- 1H/13C NMR : Verify substituent positions (e.g., cyclohexene protons at δ 5.6–6.1 ppm; pyrimidine carbonyl at ~170 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 493.15) and rule out dimerization .
- FTIR : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹) .
Advanced: How can X-ray crystallography resolve ambiguities in regiochemistry?
Single-crystal X-ray diffraction clarifies:
- Pyrimidoindole core geometry : Planarity of the fused ring system and bond angles critical for target binding.
- Substituent orientation : Spatial arrangement of the chlorobenzyl group, which impacts steric interactions in biological assays .
Basic: What in vitro assays evaluate its biological activity?
- Kinase inhibition : Screen against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
Advanced: How to design in vivo studies for therapeutic potential?
- Pharmacokinetics : Assess oral bioavailability in rodent models using LC-MS/MS to track plasma concentrations .
- Tumor xenografts : Evaluate efficacy in nude mice with human-derived tumors, monitoring tumor volume and metastasis .
- Metabolite profiling : Identify hepatic metabolites via UPLC-QTOF to predict detoxification pathways .
Basic: What biochemical pathways are modulated by this compound?
Preliminary data suggest:
- Apoptosis induction : Upregulation of caspase-3/7 in cancer cells via intrinsic pathways .
- Receptor tyrosine kinase inhibition : Competitive binding to ATP pockets (e.g., EGFR with Ki < 50 nM) .
- ROS generation : Oxidative stress in bacterial membranes observed in fluorescence-based assays .
Advanced: How to validate target engagement using molecular docking?
- Docking software : Use AutoDock Vina to simulate binding to kinase domains (PDB: 1M17).
- Binding affinity : Compare computed ΔG values (< -9 kcal/mol) with experimental IC50 data .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes .
Basic: How to address contradictions in reported bioactivity data?
- Assay standardization : Normalize protocols (e.g., cell passage number, serum concentration) to reduce variability .
- Counter-screening : Test against off-target receptors (e.g., GPCRs) to rule out false positives .
- Meta-analysis : Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Advanced: What role does the chlorobenzyl group play in bioactivity?
- Hydrophobic interactions : Enhances binding to kinase hydrophobic pockets (e.g., EGFR L858R mutant) .
- Electron-withdrawing effects : Stabilizes the pyrimidine ring, improving metabolic stability in hepatic microsomes .
- Steric effects : The ortho-chloro position prevents unwanted π-stacking with non-target proteins .
Basic: How to assess stability under laboratory conditions?
- Forced degradation : Expose to heat (40°C), light (UV), and pH extremes (2–12) for 48 hours.
- Results : Degrades by <5% in dark/neutral conditions but hydrolyzes rapidly under basic pH (>10) .
- Storage : Recommend -20°C in amber vials with desiccants to prevent oxidation .
Advanced: What strategies mitigate scale-up purification challenges?
- Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/0.1% TFA) for baseline separation of diastereomers .
- Crystallization : Use solvent mixtures (e.g., ethyl acetate/heptane) to isolate high-purity crystals (>99%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
